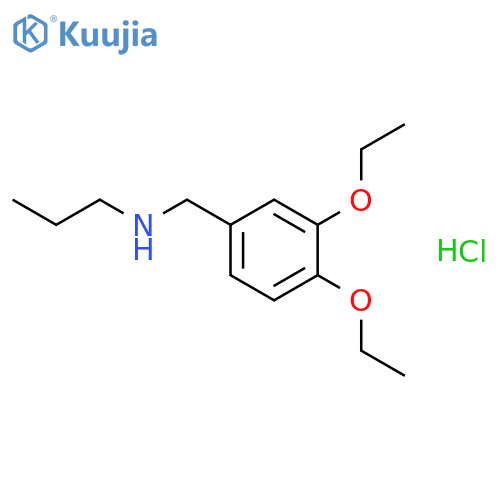Cas no 1049790-68-2 (N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride)

1049790-68-2 structure
商品名:N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride
N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride
- G39202
- N-[(3,4-diethoxyphenyl)methyl]propan-1-amine;hydrochloride
- [(3,4-diethoxyphenyl)methyl](propyl)aminehydrochloride
- EN300-09243
- SR-01000051104-1
- 1049790-68-2
- SR-01000051104
- [(3,4-diethoxyphenyl)methyl](propyl)amine hydrochloride
- ZRB79068
-
- インチ: InChI=1S/C14H23NO2.ClH/c1-4-9-15-11-12-7-8-13(16-5-2)14(10-12)17-6-3;/h7-8,10,15H,4-6,9,11H2,1-3H3;1H
- InChIKey: VXMITZIKFASRPO-UHFFFAOYSA-N
- ほほえんだ: CCCNCC1=CC(=C(C=C1)OCC)OCC.Cl
計算された属性
- せいみつぶんしりょう: 273.1495567g/mol
- どういたいしつりょう: 273.1495567g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 8
- 複雑さ: 187
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-354617-250mg |
N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride, |
1049790-68-2 | 250mg |
¥1482.00 | 2023-09-05 | ||
| A2B Chem LLC | AV24466-1g |
[(3,4-diethoxyphenyl)methyl](propyl)amine hydrochloride |
1049790-68-2 | 95% | 1g |
$471.00 | 2024-04-20 | |
| A2B Chem LLC | AV24466-250mg |
[(3,4-diethoxyphenyl)methyl](propyl)amine hydrochloride |
1049790-68-2 | 95% | 250mg |
$206.00 | 2024-04-20 | |
| A2B Chem LLC | AV24466-50mg |
[(3,4-diethoxyphenyl)methyl](propyl)amine hydrochloride |
1049790-68-2 | 95% | 50mg |
$115.00 | 2024-04-20 | |
| Aaron | AR019K3I-5g |
[(3,4-diethoxyphenyl)methyl](propyl)amine hydrochloride |
1049790-68-2 | 95% | 5g |
$1674.00 | 2023-12-16 | |
| A2B Chem LLC | AV24466-5g |
[(3,4-diethoxyphenyl)methyl](propyl)amine hydrochloride |
1049790-68-2 | 95% | 5g |
$1298.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-354617A-1g |
N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride, |
1049790-68-2 | 1g |
¥3001.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-354617-250 mg |
N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride, |
1049790-68-2 | 250MG |
¥1,482.00 | 2023-07-10 | ||
| Aaron | AR019K3I-50mg |
[(3,4-diethoxyphenyl)methyl](propyl)amine hydrochloride |
1049790-68-2 | 95% | 50mg |
$130.00 | 2025-02-10 | |
| Aaron | AR019K3I-100mg |
[(3,4-diethoxyphenyl)methyl](propyl)amine hydrochloride |
1049790-68-2 | 95% | 100mg |
$181.00 | 2025-02-10 |
N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
1049790-68-2 (N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride) 関連製品
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
